(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE
Description
Contextualization within Sympathomimetic Amine Research
(DL)-N-Methylephedrine is classified as a sympathomimetic amine because it mimics the effects of endogenous catecholamines on the sympathetic nervous system. drugbank.comnih.gov Its pharmacological action is similar to other ephedra alkaloids, functioning as an ephedrine-like agent. wikipedia.org The compound acts as an agonist at α- and β-adrenergic receptors. drugbank.comwikipedia.org This interaction leads to effects such as the relaxation of bronchial smooth muscle. drugbank.comnih.gov
Research into its mechanism of action indicates that its peripheral effects are primarily indirect and mediated by the release of norepinephrine (B1679862). nih.gov Like other compounds in its class, (DL)-N-Methylephedrine can cross the blood-brain barrier and exert a direct stimulant effect on the central nervous system (CNS). drugbank.comnih.gov Studies have investigated its effect on the dopamine (B1211576) transporter (DAT), a key component in the central nervous system. researchgate.netfrontiersin.org For instance, one study using positron emission tomography (PET) found that a single oral administration of dl-methylephedrine resulted in low dopamine transporter occupancy, suggesting its central excitatory effect mediated by DAT inhibition is not substantial at typical daily doses. frontiersin.org
Historical Perspective on Scientific Discovery and Early Research of N-Methylephedrine and Related Alkaloids
The history of N-methylephedrine is intrinsically linked to the long medicinal history of the Ephedra plant, known in Traditional Chinese Medicine as Ma Huang. researchgate.netherbalreality.com The use of Ephedra sinica and other species for medicinal purposes dates back thousands of years in China. researchgate.netnih.govwikipedia.org The scientific investigation into the plant's active constituents began in the late 19th century. The pure alkaloid ephedrine (B3423809) was first isolated from Ephedra in 1885 by Japanese chemist Nagayoshi Nagai. researchgate.netnih.gov
Following the initial discovery of ephedrine, further research into the chemical components of Ephedra species led to the identification of other related alkaloids. N-Methylephedrine was discovered by 1927, having been isolated from Ephedra distachya (also known as Ephedra vulgaris). wikipedia.orgdrugfuture.com It is a naturally occurring alkaloid in several Ephedra species, including Ephedra sinica and Ephedra intermedia. wikipedia.orgnih.gov Early chemical research focused on the isolation and preparation of its various forms, including the l-form, d-form, and the racemic (dl) mixture. drugfuture.com The compound and its parent, ephedrine, became subjects of pharmacological studies that helped to define the alpha and beta effects of adrenoceptor actions, a significant development in autonomic pharmacology. researchgate.net
Data Tables
Table 1: Physicochemical Properties of (DL)-N-Methylephedrine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 18760-80-0 | drugbank.com |
| Molecular Formula | C11H18ClNO | drugbank.com |
| Molecular Weight | 215.72 g/mol | drugbank.com |
| IUPAC Name | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride | drugbank.com |
| Synonyms | N-methylephedrine hydrochloride, DL- / N,N-dimethylnorephedrine hydrochloride | drugbank.comdrugfuture.com |
| Water Solubility | 15.4 mg/mL | drugbank.com |
| logP | 1.73 | drugbank.com |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (DL)-N-Methylephedrine Hydrochloride |
| Adrenaline |
| Almasilate |
| Almotriptan |
| Alogliptin |
| Alprazolam |
| Alprenolol |
| Amphetamine |
| Aspirin |
| Caffeine |
| Cathinone |
| Dopamine |
| Ephedrine |
| Lidocaine |
| Mephedrone (B570743) |
| Methamphetamine |
| N-Methylcathinone |
| N-Methylephedrine |
| Norephedrine |
| Norepinephrine |
| Norpseudoephedrine |
| Proadifen |
| Pseudoephedrine |
| Pyruvic acid |
Properties
CAS No. |
1870-80-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Synonyms |
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Isomeric Considerations in Research
Systematic IUPAC Nomenclature and Common Academic Synonyms for N-Methylephedrine Hydrochloride
The precise naming of chemical compounds is fundamental to scientific communication. For N-Methylephedrine Hydrochloride, the systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride . nih.govdrugbank.comwikipedia.org This name precisely describes the molecular structure, including the stereochemistry at its two chiral centers.
In academic and commercial literature, a variety of synonyms are used to refer to this compound and its various forms. These synonyms are crucial for researchers to identify the compound across different databases and publications.
| Type | Name |
| IUPAC Name | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride |
| Common Synonyms | (DL)-N-Methylephedrine HCl, dl-Methylephedrine hydrochloride, rac-Methyl Ephedrine (B3423809) Hydrochloride, (±)-N-Methylephedrine hydrochloride |
| Other Academic Names | erythro-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride, N,N-dimethylnorephedrine hydrochloride |
It is important for researchers to be familiar with these different names to ensure accurate identification of the compound in their studies. cymitquimica.comlookchem.comnih.gov
Chirality and Stereoisomerism of N-Methylephedrine Hydrochloride
The biological and chemical properties of N-Methylephedrine are intrinsically linked to its three-dimensional structure. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. drugbank.com
Enantiomeric Forms: (1R,2S)-N-Methylephedrine and (1S,2R)-N-Methylephedrine
The two enantiomeric forms of N-Methylephedrine are non-superimposable mirror images of each other. These are designated as (1R,2S)-(-)-N-Methylephedrine and (1S,2R)-(+)-N-Methylephedrine. sigmaaldrich.com They exhibit identical physical properties such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light, a property known as optical rotation.
The (1R,2S) enantiomer is levorotatory (rotates plane-polarized light to the left, indicated by the (-) sign), while the (1S,2R) enantiomer is dextrorotatory (rotates plane-polarized light to the right, indicated by the (+) sign). sigmaaldrich.comdrugfuture.com
Physical Properties of N-Methylephedrine Enantiomers:
| Property | (1R,2S)-(-)-N-Methylephedrine | (1S,2R)-(+)-N-Methylephedrine |
| Melting Point | 87-88 °C | 87-90 °C |
| Optical Rotation | [α]D ≈ -29.5° (c=4.5 in methanol) | [α]D ≈ +29.2° (c=4 in methanol) |
| CAS Number | 552-79-4 | 42151-56-4 |
These distinct optical properties are crucial for the identification and characterization of the individual enantiomers in a research setting.
Diastereomeric Relationships with Ephedrine and Pseudoephedrine Derivatives in Research Contexts
N-Methylephedrine shares a close structural relationship with other ephedra alkaloids, namely ephedrine and pseudoephedrine. These compounds are diastereomers of each other, meaning they are stereoisomers that are not mirror images. This diastereomeric relationship arises from the different spatial arrangements of the substituents around the two chiral carbons.
In a research context, the study of these diastereomers is significant for several reasons. Conformational analysis reveals that the relative orientation of the phenyl, hydroxyl, and amino groups differs between these isomers, which can significantly impact their chemical reactivity and biological activity. acs.org For instance, research has shown that the different stereoisomers of ephedrine and methylephedrine can exhibit varied interactions with biological targets such as adrenoceptors. researchgate.net
The separation and identification of these related alkaloids are common challenges in analytical chemistry, particularly in the analysis of natural products and in forensic science. acs.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are employed to resolve these diastereomers. chemicalbook.com The development of chiral stationary phases has been particularly important in the enantioselective separation of these compounds.
Characterization and Handling of Racemic Mixtures (DL) in Research Methodologies
In many research applications, N-Methylephedrine is used as its racemic mixture, denoted as (DL)-N-Methylephedrine or (±)-N-Methylephedrine. This mixture contains equal amounts of the (1R,2S) and (1S,2R) enantiomers, and as a result, it is optically inactive. The hydrochloride salt of the racemic mixture, (DL)-N-Methylephedrine Hydrochloride, is a common form used in laboratory settings.
The characterization of (DL)-N-Methylephedrine Hydrochloride in a research setting involves a variety of analytical techniques to confirm its identity and purity. Spectroscopic methods are fundamental to this process.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-N(CH₃)₂), and phenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms. acs.org
Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in its identification. nih.gov
For quantitative analysis and to ensure the mixture is indeed racemic, chromatographic methods are indispensable. Techniques such as HPLC and UPLC-MS/MS are commonly used. nih.gov
Proper handling and storage of (DL)-N-Methylephedrine Hydrochloride are crucial for laboratory safety and to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. When handling the compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.
Advanced Synthesis and Chemical Modification Methodologies
Overview of Original Synthesis Pathways and Academic Advancements
The synthesis of N-methylephedrine and its parent compound, ephedrine (B3423809), has evolved from extraction and classical chemical methods to sophisticated biosynthetic and semi-synthetic approaches. Historically, ephedrine alkaloids were primarily obtained by extraction from plants of the Ephedra genus. researchgate.net The first chemical synthesis of ephedrine was accomplished by Späth. dcu.ie
Early and common chemical synthesis routes often involve the reductive amination of phenylacetylcarbinol (PAC). researchgate.netdcu.ie PAC itself can be produced via fermentation of a sugar medium containing benzaldehyde, using microorganisms like Saccharomyces cerevisiae. dcu.ie Another established chemical method starts with ephedrine hydrochloride, which is N-methylated using reagents such as formic acid and a formalin solution under reflux conditions. nih.gov A further approach utilizes (±) α-methylamino propiophenone (B1677668) hydrochloride as the starting material, which is reduced to a mixture of (±)-ephedrine and (±)-pseudoephedrine. google.com
Academic and industrial advancements have also focused on biosynthetic pathways. In Ephedra species, the biosynthesis of alkaloids like ephedrine begins with the amino acid L-phenylalanine. researchgate.net This process involves multiple enzymatic steps, including stereoselective reduction and N-methylation, to yield the various ephedrine-family alkaloids. researchgate.net Research has identified key enzymes in this pathway, such as phenylalanine ammonia (B1221849) lyase and specific N-methyltransferases, opening avenues for microbial production platforms. researchgate.net These advancements aim to create more efficient, environmentally friendly, and cost-effective synthesis techniques, moving away from reliance on plant extraction or complex chemical syntheses. researchgate.net
| Synthesis Pathway | Starting Material(s) | Key Reagents/Process | Product(s) | Reference(s) |
| Chemical N-methylation | Ephedrine hydrochloride | Formic acid, Formalin | (-)-N-methylephedrine | nih.gov |
| Reductive Amination | Phenylacetylcarbinol (PAC) | Methylamine | Ephedrine | dcu.ie |
| Ketone Reduction | (±) α-methylamino propiophenone HCl | Carbonyl reduction agent (e.g., NaBH₄) | (±)-ephedrine, (±)-pseudoephedrine | google.com |
| Biosynthesis | L-phenylalanine | Ephedra plant enzymes | Ephedrine, Pseudoephedrine, N-Methylephedrine | researchgate.net |
| Semi-synthesis (PAC Production) | Benzaldehyde, Glucose | Saccharomyces cerevisiae | Phenylacetylcarbinol (PAC) | dcu.ie |
Stereoselective and Enantioselective Synthesis Approaches for N-Methylephedrine Hydrochloride and its Precursors
Given the presence of two chiral centers in the N-methylephedrine molecule, controlling stereochemistry is a critical aspect of its synthesis. Strategies for achieving high stereoselectivity include asymmetric synthesis, which uses chiral starting materials, chiral auxiliaries, or chiral catalysts to produce the desired enantiomer in high excess. google.com
One notable advancement is the use of biocatalysis for the synthesis of precursors. A two-step biocatalytic process has been developed for producing (1S)-nor(pseudo)ephedrine analogues. researchgate.net This sequence involves:
A benzoin-type condensation catalyzed by an (S)-selective enzyme, acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR). researchgate.net
A subsequent transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). researchgate.net
This enzymatic approach provides a pathway to specific stereoisomers with good yields and high diastereo- and enantiomeric excesses, offering a greener alternative to conventional chemical methods that often require expensive and hazardous metal catalysts. researchgate.net Chemical methods for stereoselective synthesis have also been reported, such as the catalytic reduction of α-methyl aminopropiophenone hydrochloride over a platinum catalyst, which yields almost exclusively (+)-ψ-ephedrine. dcu.ie
Application of N-Methylephedrine as a Chiral Auxiliary in Asymmetric Synthesis
N-methylephedrine and its parent compounds, particularly pseudoephedrine, are widely employed as chiral auxiliaries in asymmetric synthesis. google.comacs.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary can be removed and often recycled.
Pseudoephedrine amides, for instance, undergo highly diastereoselective alkylations. acs.org The enolate of the amide, formed by deprotonation with a non-nucleophilic base, reacts with alkyl halides in a predictable manner, controlled by the stereochemistry of the pseudoephedrine auxiliary. acs.org These alkylated products can then be converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and aldehydes. acs.org Similarly, (-)-N-Methylephedrine is used in conjunction with reducing agents like lithium aluminum hydride (LiAlH₄) to perform chiral reductions, which are crucial in the synthesis of many pharmaceutical compounds. acs.org The hydroxyl group of ephedrine-based catalysts is essential for their catalytic activity, while the amino group can be modified for immobilization or to fine-tune reactivity. acs.org
Development of Immobilized N-Methylephedrine Catalysts for Sustainable Synthesis
Several immobilization strategies have been successfully developed:
Silica (B1680970) Support: (1R,2S)-(-)-Ephedrine has been tethered onto a silica support. kingston.ac.uk This immobilized catalyst demonstrated good enantioselectivity (up to 92% ee) and high yields (up to 97%) in the asymmetric alkynylation of aldehydes to form secondary propargylic alcohols. kingston.ac.uk The catalyst was successfully recovered and recycled for three cycles before a significant drop in yield was observed. kingston.ac.uk
Magnetic Nanoparticles: In a novel approach, ephedrine-based ligands have been immobilized on superparamagnetic iron oxide (Fe₃O₄) nanoparticles. acs.orgnih.gov These nanocatalysts were tested in the asymmetric Henry (nitroaldol) reaction, producing the desired nitroalcohols in high yields with reasonable enantioselectivity. nih.gov The magnetic nature of the support allows for facile separation of the catalyst from the reaction medium using an external magnet. This system represents the first superparamagnetic recyclable ephedrine-based catalyst used in an enantioselective reaction and could be reused for up to three cycles without loss of activity. nih.gov
These heterogeneous systems offer a practical solution to the challenges of catalyst recovery and reuse, paving the way for more economical and environmentally friendly synthetic processes. nih.govnih.gov
Chemical Derivatization Strategies for Analog Development
Chemical derivatization of the N-methylephedrine scaffold is a key strategy for developing analogues with modified properties. This can involve altering functional groups on the phenyl ring, the alkyl side chain, or the amino group. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies and for creating tools for mechanistic investigations. researchgate.netdcu.ie
Examples of synthesized analogues include:
Ring-Substituted Analogues: 4-chloroephedrine, 4-fluoroephedrine, and 4-methylephedrine have been synthesized via reductive amination of the corresponding substituted phenylacetylcarbinol (PAC) analogues. dcu.iescribd.com
Other Derivatives: 2-chloroephedrine has been prepared by reducing 2'-chloro-2-methylamino propiophenone. dcu.ie
It is important to note that the derivatization process itself can sometimes lead to unexpected transformations. For instance, using fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) for GC-MS analysis can cause interconversion between ephedrine and pseudoephedrine, potentially leading to erroneous quantification. pace.edu
Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the key structural features responsible for a desired effect. For ephedrine analogues, SAR studies have provided valuable insights.
A study involving the synthesis of various ephedrine analogues and testing their antispasmodic activity revealed that while most substituted analogues had slightly lower activity than the parent (-) ephedrine, (-)-4-chloro ephedrine showed a stronger antispasmodic effect. dcu.iescribd.com This indicates that the introduction of an electron-withdrawing group at the para-position of the phenyl ring can enhance this specific biological activity. Such studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective therapeutic agents.
| Analog | Modification | Observed Activity (Antispasmodic) | Reference(s) |
| (-)-Ephedrine | Reference Compound | Baseline | dcu.iescribd.com |
| Substituted Analogues (general) | Various substitutions | Slightly lower than (-)-ephedrine | dcu.iescribd.com |
| (-)-4-chloro ephedrine | Chloro- group at para-position | Stronger than (-)-ephedrine | dcu.iescribd.com |
Synthesis of Labeled Analogs for Mechanistic Investigations (e.g., Radiolabeling for Preclinical Imaging)
The synthesis of isotopically labeled analogues is a powerful tool for investigating reaction mechanisms, metabolic pathways, and in vivo distribution. nih.gov Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be used in NMR and mass spectrometry studies, while positron-emitting radioisotopes like carbon-11 (B1219553) (¹¹C) are used to create radiotracers for Positron Emission Tomography (PET) imaging. nih.govacs.org
A prominent example in this area is the development of [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED), a radiolabeled analogue of an ephedrine derivative, for mapping the sympathetic nervous system of the heart. nih.gov
Synthesis: [¹¹C]mHED is synthesized by the direct N-methylation of its precursor, metaraminol, using [¹¹C]methyl iodide. The entire synthesis and purification process is rapid, typically completed within 45 minutes to account for the short 20.4-minute half-life of carbon-11. nih.govmdpi.com
Application: As a PET tracer, [¹¹C]mHED acts as a false neurotransmitter. It is taken up by sympathetic nerve terminals, allowing for non-invasive imaging of cardiac innervation. nih.gov Biodistribution studies have shown high uptake in the myocardium, which is significantly reduced by pretreatment with desipramine, a drug that blocks neuronal uptake, confirming the tracer's mechanism. nih.gov
This use of a radiolabeled ephedrine analogue exemplifies how such compounds serve as indispensable tools in preclinical and clinical research, providing dynamic information about physiological and pathological processes. nih.govacs.org
Sophisticated Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples.epa.govfaa.govnih.govresearchgate.netoup.comscielo.brnih.gov
Chromatographic methods are fundamental in the analytical workflow for (DL)-N-Methyl Ephedrine (B3423809) Hydrochloride, enabling the separation of the analyte from complex mixtures for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-Methyl Ephedrine. A simple and sensitive HPLC method has been developed for the qualitative determination of ephedrine and pseudoephedrine in high-purity d-methamphetamine hydrochloride without requiring extraction or derivatization. nih.gov This method utilizes a C18 column with a mobile phase consisting of 50 mM KH2PO4 and acetonitrile (B52724) (94:6 v/v), allowing for the detection of analytes via UV absorbance at 210 nm. nih.gov The detection limits for ephedrine and pseudoephedrine were found to be as low as 3 ppm. nih.gov Another study describes a micellar HPLC method for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine. researchgate.netakjournals.com This method employs a mobile phase of sodium dodecyl sulphate and potassium hydrogen phosphate (B84403) with methanol (B129727) at pH 3.0. researchgate.netakjournals.com
Gas Chromatography (GC) is another powerful tool, particularly for volatile compounds. For the analysis of ephedrine-type alkaloids, a chiral gas chromatographic method using a gamma-cyclodextrin (B1674603) capillary column has been developed. nih.gov This approach is effective for determining the alkaloid patterns and identifying isomerically impure synthetic alkaloids. nih.gov In a different application, a GC method was optimized for the quantification of ephedrine in urine, where samples were derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide/N-methyl-bis-trifluoroacetamide. scielo.br This method demonstrated good intermediate precision for ephedrine and other related compounds. scielo.br
Table 1: HPLC and GC Methods for N-Methyl Ephedrine Analysis
| Technique | Analyte(s) | Matrix | Key Methodological Features | Detection Limit | Reference(s) |
| HPLC | Ephedrine, Pseudoephedrine | High-purity d-methamphetamine HCl | C18 column, isocratic mobile phase (50 mM KH2PO4-acetonitrile), UV detection at 210 nm | 3 ppm | nih.gov |
| Micellar HPLC | Ephedrine, Pseudoephedrine, Methylephedrine | Ephedra Herb, Traditional Chinese Medicines | C18 column, mobile phase with sodium dodecyl sulphate and potassium hydrogen phosphate, pH 3.0 | LODs: 2.6x10⁻⁴ to 6.8x10⁻⁴ mg/mL | researchgate.netakjournals.com |
| Chiral GC | Ephedrine-type alkaloids | Dietary Supplements | Gamma-cyclodextrin capillary column | N/A | nih.gov |
| GC | Ephedrine, Cathine, Norephedrine, Pseudoephedrine | Urine | Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide/N-methyl-bis-trifluoroacetamide | 20 ng/mL for ephedrine | scielo.br |
To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and quantification of N-Methyl Ephedrine and related compounds. It has been used to analyze impurities in illicit methamphetamine, including chloroephedrine isomers. oup.com The derivatization of analytes with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is a common practice to improve chromatographic properties and fragmentation patterns in the mass spectrometer. oup.com GC-MS has also been employed to detect ephedrine in various samples, including herbal dietary supplements and biological fluids. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices. A method for determining (DL)-N-Methylephedrine Hydrochloride (MEP) in porcine muscle was developed using LC-MS/MS. koreascience.krscispace.com This method involved extraction with ammonium (B1175870) formate (B1220265) in acetonitrile, followed by separation on a hydrophilic interaction liquid chromatography (HILIC) column. koreascience.kr The limits of detection and quantification were 0.05 and 0.15 µg/kg, respectively, demonstrating the high sensitivity of the technique. koreascience.krscispace.com Another study utilized solid-phase extraction followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of ephedrine and N-methylephedrine in urine, achieving a detection limit of 0.01 µg/L. nih.gov
Spectroscopic Methods for Structural Elucidation and Impurity Profiling in Research Materials.oup.comnih.govnih.govsci-hub.se
Spectroscopic techniques are indispensable for confirming the chemical structure of (DL)-N-Methyl Ephedrine Hydrochloride and identifying potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of molecules, including the determination of stereochemistry and conformational preferences. sci-hub.seauremn.org.br For ephedrine and its derivatives, 1H and 13C NMR spectroscopy can provide crucial information about the relative configuration of the chiral centers. sci-hub.se The chemical shifts and coupling constants of specific protons can be used to deduce the spatial arrangement of atoms within the molecule. sci-hub.se For instance, the coupling constants between the protons on the chiral carbons can help differentiate between the erythro and threo diastereomers. Conformational analysis of ephedrine isomers has been performed using NMR, providing insights into the preferred rotational states around the C-C bond connecting the phenyl ring and the amino group. acs.org
Advanced mass spectrometry techniques are crucial for identifying metabolites of N-Methyl Ephedrine and for detecting the compound at trace levels. Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structures of metabolites by analyzing the fragmentation patterns of parent ions. github.io The metabolism of related compounds like mephedrone (B570743) has been studied using GC-MS, revealing pathways such as N-demethylation and reduction of the ketone group. wikipedia.org
For trace analysis, innovative techniques like Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) have been developed. nist.govnih.gov This method allows for the rapid detection of trace amounts of drugs and metabolites from a swipe material with improved sensitivity and reproducibility compared to traditional DART-MS. nih.gov
Chiral Separation Techniques for Enantiomeric Resolution and Purity Determination.epa.govkoreascience.krnih.govunibo.itphenomenex.com
Since (DL)-N-Methyl Ephedrine Hydrochloride is a racemic mixture, chiral separation techniques are essential to resolve and quantify the individual enantiomers.
Various chiral stationary phases (CSPs) are employed in both HPLC and GC for the enantiomeric separation of ephedrine and its derivatives. For instance, a Lux 3 µm AMP column has been shown to provide baseline resolution of the four stereoisomers of ephedrine and pseudoephedrine. phenomenex.com Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral column. faa.govpace.edu
Capillary electrokinetic chromatography (CEKC) has also been successfully applied for the enantioselective analysis of ephedrine and pseudoephedrine. unibo.it A method using a mixture of carboxymethyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin as chiral selectors achieved good separation of the enantiomers. unibo.it
Furthermore, HPLC with dual optical rotation/UV absorbance detection has been developed for determining the enantiomeric purity of ephedrine and pseudoephedrine using an achiral column. nih.gov This method allows for the determination of enantiomeric excess with high precision. nih.gov
Table 2: Chiral Separation Techniques for Ephedrine Analogs
| Technique | Chiral Selector/Method | Key Findings | Reference(s) |
| Chiral HPLC | Lux 3 µm AMP column | Baseline resolution of all four ephedrine and pseudoephedrine stereoisomers. | phenomenex.com |
| Capillary Electrokinetic Chromatography (CEKC) | Carboxymethyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin | Successful enantioseparation of ephedrine and pseudoephedrine. | unibo.it |
| HPLC with Optical Rotation/UV Detection | Achiral column | Accurate determination of enantiomeric purity. | nih.gov |
| Chiral GC | Gamma-cyclodextrin capillary column | Determination of alkaloid patterns and identification of synthetic isomers. | nih.gov |
| GC-MS with Chiral Derivatization | (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Baseline resolution of ten structurally related compounds. | faa.gov |
Preclinical Pharmacological Research and Molecular Mechanisms of Action
In Vitro Receptor Binding and Functional Assays
(DL)-N-Methyl Ephedrine (B3423809) Hydrochloride exerts its effects primarily through interaction with the adrenergic system, though its action is largely indirect. Unlike direct agonists that bind to and activate receptors, N-methyl ephedrine primarily functions by increasing the concentration of norepinephrine (B1679862) in the synaptic cleft. This elevated norepinephrine then stimulates both alpha- and beta-adrenergic receptors.
Research indicates that ephedrine isomers, including N-methyl ephedrine, have weak direct agonist activity at adrenergic receptors. Their primary mechanism involves the displacement of norepinephrine from storage vesicles in presynaptic neurons. While direct binding affinities are low, the released norepinephrine potently activates α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction, and β1-adrenoceptors in the heart, resulting in increased heart rate and contractility. The indirect action on β2-adrenoceptors typically leads to bronchodilation.
Table 1: Adrenergic Receptor Interactions of (DL)-N-Methyl Ephedrine Hydrochloride
| Receptor Subtype | Primary Mechanism of Action | Consequence of Interaction |
| Alpha-Adrenergic | Indirect agonism via norepinephrine release | Vasoconstriction |
| Beta-Adrenergic | Indirect agonism via norepinephrine release | Increased heart rate, increased cardiac contractility, bronchodilation |
A key component of N-methyl ephedrine's mechanism of action is its ability to inhibit the reuptake of neurotransmitters, particularly norepinephrine. By blocking the norepinephrine transporter (NET), it prolongs the presence of norepinephrine in the synapse, enhancing adrenergic signaling.
Cellular Signaling Pathway Modulation in Preclinical Research Models
The modulation of cellular signaling pathways by (DL)-N-Methyl Ephedrine Hydrochloride is a direct consequence of its interaction with the adrenergic system. The increased levels of norepinephrine in the synaptic cleft lead to the activation of G-protein coupled adrenergic receptors, which in turn initiates downstream signaling cascades.
Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium concentrations, leading to smooth muscle contraction. Conversely, activation of β-adrenergic receptors stimulates adenylyl cyclase, which increases the production of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate or relaxation of bronchial smooth muscle.
Mechanistic Studies in Preclinical Animal Models (e.g., Rodent Models)
In rodent models, N-methyl ephedrine has demonstrated central nervous system stimulant properties. These effects are attributed to its ability to increase the levels of norepinephrine and, to a lesser extent, dopamine (B1211576) in the brain. Studies have shown that the administration of ephedrine alkaloids can lead to increased locomotor activity and stereotyped behaviors in rats. The psychostimulant effects are believed to be mediated by the enhanced release of these catecholamines in brain regions associated with arousal, reward, and motor control.
The cardiovascular effects of (DL)-N-Methyl Ephedrine Hydrochloride in animal models are consistent with its sympathomimetic action. In anesthetized dogs and rats, administration leads to a dose-dependent increase in blood pressure and heart rate. These effects are primarily mediated by the release of endogenous norepinephrine, which then stimulates cardiovascular adrenergic receptors. The pressor effect is a result of α1-receptor mediated vasoconstriction, while the positive chronotropic and inotropic effects are due to β1-receptor stimulation in the heart.
Metabolically, the stimulation of the sympathetic nervous system by N-methyl ephedrine can lead to an increase in metabolic rate. This is partly due to the stimulation of β-adrenergic receptors, which can promote processes such as lipolysis.
Table 2: Summary of Preclinical Findings in Animal Models
| System | Observed Effects | Underlying Mechanism |
| Central Nervous System | Increased locomotor activity, stereotypy | Increased synaptic concentrations of norepinephrine and dopamine |
| Cardiovascular System | Increased blood pressure, increased heart rate | Indirect stimulation of α1 and β1-adrenergic receptors by released norepinephrine |
| Metabolic | Increased metabolic rate | Stimulation of β-adrenergic receptors |
Preclinical Pharmacokinetics and Metabolism Research
Absorption, Distribution, and Excretion Studies in Animal Models and In Vitro Systems
Preclinical research into (DL)-N-Methylephedrine hydrochloride indicates rapid absorption following oral administration. drugbank.comnih.gov Once absorbed, the compound is quickly distributed throughout the body. drugbank.comnih.gov The primary route of elimination is through renal excretion. wikipedia.org
In a study involving rats, approximately 54% of an orally administered dose was excreted in the urine within three days. nih.gov The excreted substances consist of the unchanged parent drug and several metabolites. nih.gov Analysis of urine in preclinical models has identified unchanged N-Methylephedrine (33-40% of the dose), methylephedrine-N-oxide (15% of the dose), and ephedrine (B3423809) (approximately 8% of the dose) as the main components excreted within the first 24 hours. drugbank.comnih.govwikipedia.org The total urinary excretion of metabolites and the parent drug can reach about 70% of the initial dose over 72 hours. drugbank.comnih.gov It has also been noted that alkaline urine can reduce the rate of elimination. drugbank.comnih.gov
| Compound | Percentage of Dose Excreted |
|---|---|
| Unchanged (DL)-N-Methylephedrine Hydrochloride | 33-40% |
| Methylephedrine-N-oxide | 15% |
| Ephedrine | ~8% |
Identification and Characterization of Metabolic Pathways and Metabolites in Preclinical Systems
The biotransformation of (DL)-N-Methylephedrine hydrochloride involves several key metabolic pathways, primarily N-demethylation and N-oxidation, leading to the formation of active and inactive metabolites. nih.govnih.gov In vivo and in vitro studies have identified the principal metabolites as ephedrine and norephedrine, formed via demethylation, and methylephedrine N-oxide, formed via N-oxidation. drugbank.comwikipedia.orgnih.gov
In rat models, studies have also detected the presence of aromatic hydroxylated versions of the parent drug and its demethylated metabolites in the urine, indicating that hydroxylation is another metabolic route in this species. nih.gov The most abundant metabolite found in rat urine is methylephedrine N-oxide. nih.gov
The N-demethylation of (DL)-N-Methylephedrine hydrochloride to its primary metabolite, ephedrine, is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov This metabolic step is a crucial part of Phase I metabolism for many xenobiotics. unl.eduresearchgate.net Research using rat liver microsomes has demonstrated that this pathway is dependent on CYP activity. The reaction involves the oxidative removal of a methyl group from the nitrogen atom of the molecule. nih.gov
The formation of methylephedrine N-oxide, a major metabolite, is catalyzed by the flavin-containing monooxygenase (FMO) system. nih.gov FMOs are a distinct class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in N-Methylephedrine. nih.govcore.ac.uknsf.gov Studies with rat liver microsomes have confirmed that the N-oxidation of this compound is mediated by FMO, a pathway separate from the CYP-dependent demethylation. nih.gov
| Metabolic Pathway | Primary Metabolite | Enzyme System |
|---|---|---|
| N-Demethylation | Ephedrine | Cytochrome P450 (CYP) |
| N-Oxidation | Methylephedrine N-oxide | Flavin-Containing Monooxygenase (FMO) |
| Aromatic Hydroxylation | Aromatic hydroxylated compounds | Not specified (Likely CYP) |
While direct studies on the glucuronidation of (DL)-N-Methylephedrine hydrochloride are not extensively documented in the available literature, this pathway represents a common Phase II metabolic route for many drugs and their Phase I metabolites. nih.gov Glucuronidation involves the conjugation of glucuronic acid to a substrate, which increases its water solubility and facilitates its excretion. nih.gov
For compounds with tertiary amine groups like N-Methylephedrine, N+-glucuronidation can occur, forming a quaternary ammonium-linked glucuronide. nih.govsemanticscholar.org This is a known metabolic pathway for numerous H1 antihistamines and antidepressant drugs containing an aliphatic tertiary amine. nih.gov Furthermore, the hydroxylated metabolites of N-Methylephedrine identified in rat studies could potentially undergo O-glucuronidation. nih.gov This process would attach glucuronic acid to the hydroxyl group, further enhancing the compound's polarity and readiness for elimination. nih.gov However, specific preclinical studies confirming and characterizing glucuronide conjugates of (DL)-N-Methylephedrine hydrochloride or its metabolites are required to establish the significance of this pathway.
Enzyme Kinetics and Inhibition Studies of Metabolizing Enzymes in Research
Research on the enzyme kinetics of (DL)-N-Methylephedrine hydrochloride metabolism has provided insights into the specific enzyme systems involved. Studies utilizing rat liver microsomes have distinguished the contributions of the CYP and FMO systems through the use of selective inhibitors and inducers. nih.gov
The N-demethylation pathway, which produces ephedrine, was shown to be inhibited by SKF 525-A and carbon monoxide (CO), both of which are known inhibitors of the cytochrome P450 system. nih.gov Conversely, pretreatment of the animal models with phenobarbital, a known inducer of certain CYP enzymes, resulted in an increase in N-demethylation activity. nih.gov
The N-oxidation pathway, leading to methylephedrine N-oxide, was inhibited by methimazole, a classic inhibitor of the FMO system. nih.gov The formation of the N-oxide was not affected by the CYP inhibitors, further confirming that this metabolic step is mediated by FMO rather than CYP enzymes. nih.gov Pretreatment with phenobarbital was observed to decrease N-oxidation. nih.gov These findings clearly delineate the distinct enzymatic pathways responsible for the primary metabolism of (DL)-N-Methylephedrine hydrochloride in these preclinical models.
| Metabolic Pathway | Enzyme System | Effect of Inhibitors | Effect of Inducers |
|---|---|---|---|
| N-Demethylation (to Ephedrine) | Cytochrome P450 | Inhibited by SKF 525-A and CO | Increased by Phenobarbital pretreatment |
| N-Oxidation (to Methylephedrine N-oxide) | Flavin-Containing Monooxygenase | Inhibited by Methimazole | Decreased by Phenobarbital pretreatment |
Structure Activity Relationship Sar Studies and Rational Ligand Design
Influence of Stereochemistry on Biological Activity and Receptor Interactions
(DL)-N-Methylephedrine Hydrochloride is a racemic mixture, meaning it contains equal amounts of two enantiomers, the dextrorotatory (d) and levorotatory (l) forms. nih.govnih.gov These stereoisomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological activities due to the chiral nature of their biological targets, such as adrenergic receptors. nih.govnih.govijpsjournal.com The spatial arrangement of the atoms in each isomer dictates how it will interact with the specific three-dimensional structure of the receptor's binding site. nih.gov
Research on the optical isomers of methylephedrine has revealed distinct actions at adrenergic receptors. Studies on the isolated rat vas deferens have shown that l-methylephedrine (l-MEP) possesses stimulating activity at presynaptic alpha-2-adrenoceptors, leading to an inhibition of the twitch response. nih.gov In contrast, d-methylephedrine (d-MEP) acts as a competitive antagonist at these same receptors. nih.gov This demonstrates a clear stereoselectivity, where one isomer acts as an agonist and the other as an antagonist. The rank order of inhibitory potency was found to be l-ephedrine > d-ephedrine (B1618797) >> l-methylephedrine, indicating that the N-methylation reduces the alpha-2 adrenergic agonist activity compared to ephedrine (B3423809). nih.gov
The differential activity of stereoisomers is a common phenomenon among adrenergic agonists. For instance, studies on the isomers of ephedrine, a closely related compound, have shown stereoselective differences in their direct effects on human beta-adrenergic receptor subtypes. nih.gov The (1R,2S)-ephedrine isomer is the most potent of the four ephedrine isomers on all three human beta-adrenergic receptors (β1, β2, and β3). nih.gov This highlights the critical importance of the specific three-dimensional arrangement of the functional groups for effective receptor binding and activation. While direct comparative data for N-methylephedrine isomers on beta-receptors is less detailed, the principles of stereoselectivity observed with ephedrine are likely to apply.
Table 1: Stereoisomer Activity of Methylephedrine at Alpha-2 Adrenoceptors
| Isomer | Activity at Alpha-2 Adrenoceptor |
| l-Methylephedrine (l-MEP) | Agonist (stimulatory) |
| d-Methylephedrine (d-MEP) | Competitive Antagonist |
Elucidation of Key Functional Groups Contributing to Receptor Affinity and Efficacy
The biological activity of (DL)-N-Methylephedrine Hydrochloride is determined by the interplay of its key functional groups: the phenyl ring, the hydroxyl group, and the N,N-dimethylamino group. Each of these moieties contributes to the molecule's ability to bind to and activate adrenergic receptors.
The phenyl ring is a crucial component for binding to adrenergic receptors. It is believed to engage in van der Waals forces and hydrophobic interactions with aromatic amino acid residues within the receptor's binding pocket. This interaction helps to properly orient the molecule for optimal binding of the other functional groups.
The hydroxyl group at the benzylic position is of significant importance for the intrinsic activity of many sympathomimetic amines. researchgate.netnih.govhyphadiscovery.com This hydroxyl group can form hydrogen bonds with specific amino acid residues in the receptor, which is often a critical step in the activation of the receptor. researchgate.net The presence and stereochemical orientation of this hydroxyl group can dramatically influence the affinity and efficacy of the compound. Lowering the hydrophobicity by introducing a hydroxyl group can sometimes decrease affinity if hydrophobic forces are dominant in receptor binding. nih.gov
The N,N-dimethylamino group is another key determinant of the pharmacological profile of N-methylephedrine. The nitrogen atom in this group is basic and exists in a protonated, positively charged form at physiological pH. This positive charge allows for a crucial ionic interaction with a negatively charged amino acid residue, typically an aspartate residue, in the transmembrane domain of the adrenergic receptor. The size of the alkyl substituents on the nitrogen atom also influences receptor selectivity and potency. For instance, in other adrenergic agonists, increasing the size of the N-alkyl substituent can shift the activity from alpha- to beta-adrenergic receptors. nih.govnih.gov The N-methylation of ephedrine to N-methylephedrine, for example, alters its potency and receptor interaction profile. nih.gov
The interplay of these functional groups—the aromatic interactions of the phenyl ring, the hydrogen bonding of the hydroxyl group, and the ionic and hydrophobic interactions of the N,N-dimethylamino group—collectively determines the affinity and efficacy of (DL)-N-Methylephedrine Hydrochloride at adrenergic receptors.
Table 2: Functional Groups of N-Methylephedrine and Their Postulated Roles in Receptor Interaction
| Functional Group | Postulated Role in Receptor Interaction |
| Phenyl Ring | Hydrophobic and van der Waals interactions with the receptor. |
| Hydroxyl Group | Hydrogen bonding with receptor residues, contributing to intrinsic activity. |
| N,N-Dimethylamino Group | Ionic bonding with the receptor; influences receptor selectivity and potency. |
Rational Design and Synthesis of N-Methylephedrine Hydrochloride Analogs as Selective Research Probes
The rational design and synthesis of analogs of a parent compound like N-methylephedrine is a fundamental strategy in medicinal chemistry to develop more selective and potent drugs or to create research tools to probe biological systems. nih.gov Such probes, which can be radiolabeled or fluorescently tagged, are invaluable for receptor mapping, quantifying receptor density, and studying ligand-receptor interactions in vitro and in vivo. mdpi.com
While the scientific literature contains numerous examples of the rational design of ligands for various receptors, specific studies detailing the design and synthesis of N-methylephedrine hydrochloride analogs as selective research probes are not extensively reported. nih.govmdpi.com However, the principles of rational design can be applied to the N-methylephedrine scaffold.
One approach would be to synthesize analogs with modifications to the key functional groups to enhance selectivity for a particular adrenergic receptor subtype. For example, altering the substitution pattern on the phenyl ring or modifying the N-alkyl substituents could shift the selectivity towards alpha or beta-adrenergic receptor subtypes.
For the development of research probes, a common strategy is to introduce a reporter group, such as a radioisotope (e.g., tritium (B154650) or carbon-14) or a fluorescent tag, onto the molecule without significantly disrupting its biological activity. This can be a challenging synthetic task, as the position of the label must be carefully chosen to avoid interfering with receptor binding. For instance, a radiolabel could potentially be introduced on one of the methyl groups of the N,N-dimethylamino moiety or within the phenyl ring.
Fluorescent probes could be designed by attaching a fluorophore to a part of the N-methylephedrine molecule that is not critical for receptor interaction. The synthesis of such probes would likely involve a multi-step process, starting with a protected N-methylephedrine derivative that allows for the selective attachment of the fluorescent tag. mdpi.com
Although specific examples for N-methylephedrine are scarce, the general methodologies for creating such chemical probes are well-established in medicinal chemistry and could be applied to generate valuable tools for studying the adrenergic system. nih.govmdpi.com
Medicinal Chemistry and Chemical Biology Research Applications
Development and Utilization of N-Methylephedrine Hydrochloride as a Pharmacological Tool
(DL)-N-Methylephedrine hydrochloride serves as a valuable pharmacological tool for investigating the central nervous system, primarily due to its structural relationship to ephedrine (B3423809) and amphetamine. nih.govnih.govfrontiersin.org As a derivative of ephedrine, it is presumed to have characteristics of a central nervous system stimulant, specifically through its interaction with the dopamine (B1211576) transporter (DAT). nih.govnih.govfrontiersin.orgresearchgate.net The DAT is crucial for regulating dopamine neurotransmission by facilitating the reuptake of this neurotransmitter from the synaptic cleft back into presynaptic neurons. nih.govfrontiersin.org Many stimulant drugs exert their effects by inhibiting this transporter, which leads to increased extracellular dopamine levels. nih.govfrontiersin.org
Researchers utilize (DL)-N-Methylephedrine hydrochloride to explore these mechanisms. Its sympathomimetic properties, mimicking the effects of catecholamines on the sympathetic nervous system, allow it to be used in studies focusing on adrenergic receptor activation. drugbank.comnih.gov The compound's ability to permeate the blood-brain barrier and exert a direct effect on the central nervous system makes it a subject of interest in neuropharmacological research. drugbank.comnih.gov Studies have been designed to quantify its impact on brain function and to characterize its stimulatory effects, thereby helping to differentiate its pharmacological profile from other, more potent stimulants. nih.govresearchgate.net This research is critical for understanding the structure-activity relationships among phenethylamine derivatives and their varying effects on neural pathways.
Application as Chemical Probes for Neurotransmitter Transporter Research
(DL)-N-Methylephedrine hydrochloride has been specifically applied as a chemical probe in neurotransmitter transporter research, with a significant focus on the dopamine transporter (DAT). nih.govfrontiersin.org Its utility as a probe is demonstrated in studies employing advanced imaging techniques like Positron Emission Tomography (PET) to measure its in-vivo effects on the brain. nih.govresearchgate.net In these studies, researchers evaluate DAT occupancy, which is the percentage of transporters bound by the drug, to quantify its inhibitory effect.
A key study used PET scans with the radioligand [¹⁸F]FE-PE2I to determine the extent of DAT inhibition following oral administration of (DL)-N-Methylephedrine. nih.govresearchgate.net The research found that even at doses leading to urinary concentrations higher than the reference value for athletic prohibition, the compound produced very low levels of DAT occupancy in the brain's caudate and putamen regions when compared to a placebo. nih.govresearchgate.net
| Brain Region | Mean DAT Occupancy (%) with (DL)-N-Methylephedrine | Mean DAT Occupancy (%) with Placebo |
|---|---|---|
| Caudate | 4.4 | 1.2 |
| Putamen | 3.6 | 0.5 |
Data sourced from a placebo-controlled, randomized, double-blind crossover comparative study involving healthy male volunteers. nih.govresearchgate.net
Further research compared the effects of (DL)-N-Methylephedrine with pseudoephedrine at their maximum clinical doses. This study reinforced its limited impact on DAT, finding that the DAT occupancy with (DL)-N-Methylephedrine (6.1%) was not significantly different from that of a placebo (6.2%). researchgate.net In contrast, pseudoephedrine showed a significantly higher DAT occupancy of 18.4%. researchgate.net These findings demonstrate the utility of (DL)-N-Methylephedrine as a weak probe for DAT, helping researchers establish a baseline and compare the relative potencies of different stimulants that target monoamine transporters. researchgate.net
| Compound | DAT Occupancy (%) | Urinary Concentration (µg/mL) |
|---|---|---|
| Placebo | 6.2 | N/A |
| (DL)-N-Methylephedrine | 6.1 | 12.7 |
| Pseudoephedrine | 18.4 | 144.8 |
Data from a randomized, placebo-controlled trial comparing the effects of (DL)-N-Methylephedrine and pseudoephedrine. researchgate.net
Utility as Chiral Auxiliaries, Catalysts, and Resolving Agents in Advanced Organic Synthesis
In the field of advanced organic synthesis, N-Methylephedrine is recognized for its application as a chiral auxiliary, a precursor to chiral catalysts, and a resolving agent. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. This allows for the diastereoselective synthesis of new stereocenters. nih.gov
N-Methylephedrine has been specifically used to develop novel chiral organoaluminum reagents. iu.edu For instance, a chiral reagent derived from lithium aluminum hydride, one equivalent of (+)- or (-)-N-methylephedrine, and an amine ligand like N-ethylaniline was developed for the highly stereoselective reduction of various unsaturated carbonyl compounds. iu.edu The distinct chirality of the N-methylephedrine enantiomer used dictates the facial selectivity of the hydride delivery to the substrate. iu.edu This methodology has been successfully applied to the total synthesis of complex natural products. iu.edu
Furthermore, N-methylephedrine serves as a precursor for other important tools in asymmetric synthesis, including chiral supporting electrolytes and phase-transfer catalysts. wikipedia.org As a resolving agent, it can be used to separate enantiomers from a racemic mixture by forming diastereomeric salts that have different physical properties, such as solubility, allowing them to be separated. While ephedrine and pseudoephedrine are widely employed as chiral auxiliaries, N-methylephedrine and its derivatives offer an alternative with distinct stereochemical control in various asymmetric transformations. nih.gov
Regulatory and Research Policy Landscape for Controlled Chemical Compounds
Classification and Control Status within Academic and Research Laboratory Contexts
(DL)-N-Methyl Ephedrine (B3423809) Hydrochloride and its chemical relatives are classified as controlled substances due to their established role as precursors in the synthesis of illicit drugs. researchgate.net This classification places significant regulatory obligations on academic and research institutions.
In the United States, the Drug Enforcement Administration (DEA) designates N-Methylephedrine as a List I chemical. nih.gov This status reflects its frequent use in the clandestine manufacture of methamphetamine, a potent central nervous system stimulant. nih.gov Consequently, any researcher or laboratory intending to work with this compound must comply with stringent federal and state regulations. umich.edu
The regulatory requirements for using List I chemicals like (DL)-N-Methyl Ephedrine Hydrochloride in a research context typically include:
Licensing and Registration: Researchers and their institutions must obtain specific licenses and registrations from the DEA and relevant state authorities. yale.edu Notably, a practitioner's license for clinical use does not permit the use of controlled substances for non-clinical research; a separate research license is required. umich.edu
Stringent Security and Storage: Regulations mandate specific security measures to prevent diversion. Schedule I and II substances, which have the highest potential for abuse, must be stored in approved safes, while Schedule III-V substances require storage in a secure, locked location separate from other materials. yale.edu
Meticulous Record-Keeping: Every milligram of the substance must be accounted for from acquisition to disposal. This involves maintaining detailed and accurate logs of use, which are subject to inspection by regulatory agencies. umich.edu
Personnel Screening: Only authorized personnel who have been properly screened and documented are permitted to handle the controlled substances under a principal investigator's license. yale.edu
These controls are part of a global effort, often guided by United Nations conventions, to manage substances with psychotropic properties. who.int The World Health Organization (WHO) plays a key role by assessing substances and recommending their level of international control, aiming to balance medical and scientific access with public health protection. who.int
Key Regulatory Controls for (DL)-N-Methyl Ephedrine Hydrochloride in Research
| Regulatory Aspect | Requirement Detail | Governing Body (U.S. Example) | Rationale |
|---|---|---|---|
| Classification | List I Chemical | Drug Enforcement Administration (DEA) | Precursor for illicit methamphetamine synthesis. nih.govnih.gov |
| Licensing | Separate research-specific license required for the institution and/or Principal Investigator. | DEA and State Agencies | To ensure legitimate scientific use and accountability. umich.eduyale.edu |
| Storage & Security | Must be kept in a locked, secure location (e.g., safe) with strictly limited access. | DEA | To prevent theft and diversion. yale.edu |
| Record Keeping | Comprehensive logs detailing acquisition, use, and disposal of the substance. | DEA and State Agencies | To create a complete audit trail and ensure accountability. umich.edu |
| Inspections | Laboratories and records are subject to announced and unannounced inspections. | DEA | To verify compliance with all handling, storage, and documentation regulations. umich.edu |
Implications of Regulatory Frameworks on Research Availability and Methodologies
The comprehensive regulatory frameworks governing controlled substances have significant practical implications for the scientific community, affecting both the availability of these chemicals and the methodologies employed in their study. While essential for public safety, these regulations can create substantial barriers to legitimate research. nih.gov
The primary impact is on the availability of the compound for research. The process of obtaining the necessary licenses and registrations is often lengthy and complex, creating a significant administrative burden that can discourage or delay research projects. nih.govpharmasalmanac.com This can be particularly challenging for smaller institutions or individual labs with limited administrative support. The stringent regulations and the stigma associated with these chemicals can also lead to a lack of funding, further hindering their study. nih.gov The international commitment to prevent diversion, while crucial, can result in low to non-existent availability of controlled substances in many parts of the world, even for scientific purposes. unodc.org
These regulatory hurdles also influence research methodologies :
Study Design Complexity: Research protocols involving controlled substances must be meticulously designed to comply with all security and documentation requirements. This adds a layer of complexity to experimental planning and execution.
Alternative Compound Selection: Faced with the difficulties of acquiring and working with a List I chemical like N-Methylephedrine, researchers may opt to study alternative, non-regulated compounds. While this is a pragmatic choice, it may compromise the scientific goals if the alternative is not the most relevant molecule to answer the research question.
Disruption and Adaptation: The goal of precursor chemical regulation is to disrupt illicit manufacturing. cardiff.ac.uk Studies have shown that regulations on ephedrine and pseudoephedrine have successfully impacted illicit methamphetamine markets by reducing availability and increasing prices, which in turn reduced related hospital admissions and arrests. nih.govresearchgate.net This success, however, is predicated on restricting access to the chemical, a restriction that directly impacts researchers who must then navigate the complex legal pathways to prove their legitimate need.
Impact of Regulatory Frameworks on Research
| Area of Impact | Specific Implication | Consequence for Researchers |
|---|---|---|
| Availability | Complex and lengthy licensing process. | Delays or deterrence from starting research projects. pharmasalmanac.com |
| Stigma and potential lack of funding. | Difficulty securing financial support for studies on controlled substances. nih.gov | |
| Methodology | Strict handling and documentation protocols. | Increased administrative workload and potential for non-compliance penalties. umich.edu |
| Incentive to use non-regulated alternatives. | May lead to using scientifically inferior but legally simpler compounds. | |
| Need for highly secure facilities. | Increased infrastructure and operational costs for the research institution. yale.edu |
Ethical Considerations in Preclinical Research Involving N-Methylephedrine Hydrochloride and its Analogs
Beyond the legal and regulatory landscape, preclinical research involving (DL)-N-Methyl Ephedrine Hydrochloride and its analogs is subject to rigorous ethical scrutiny, particularly when animal models are used. The potential for abuse and the psychoactive nature of ephedrine-like compounds necessitate a careful and principled approach to research design and conduct. researchgate.net
The cornerstone of ethical oversight for animal research in the United States is the Institutional Animal Care and Use Committee (IACUC) . nih.gov The IACUC is responsible for reviewing and approving all research protocols involving animals, ensuring they meet strict ethical and welfare standards. This review process is particularly detailed for studies involving controlled substances. nih.gov
Key ethical considerations include:
Scientific Justification: A study must be well-designed and have a reasonable prospect of contributing to scientific knowledge. nih.gov It is considered unethical to subject animals to risk in a poorly designed study that cannot produce valid results. nih.gov
Risk-Benefit Analysis: The potential benefits of the research (e.g., understanding addiction, developing treatments) must be carefully weighed against the potential for pain, distress, or harm to the animal subjects. nih.gov
The 3Rs Principle: This is a widely adopted ethical framework for animal research:
Replacement: Using non-animal methods (e.g., computer modeling, cell cultures) whenever possible. thepharmajournal.com
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
Refinement: Modifying experimental procedures to minimize animal pain and distress. ijrpc.com
Minimizing Harm: In substance abuse research, animals may experience reinforcing effects or withdrawal symptoms. nih.gov Protocols must include detailed plans for monitoring the animals' health and well-being and for providing veterinary care to alleviate any suffering.
Species Selection: The choice of animal model is an ethical consideration. While researchers often use rodents, some studies may require nonhuman primates because their physiological and pharmacokinetic responses are more predictive of humans, which is crucial for abuse liability assessment. nih.govtandfonline.com This raises the ethical stakes and requires an even stronger justification for the research. nih.gov
Ultimately, the ethical framework ensures that research on controlled substances like N-Methylephedrine Hydrochloride is conducted humanely and only when it is scientifically necessary and justified. nih.gov
Core Ethical Principles in Preclinical Research with Controlled Analogs
| Principle | Description | Oversight Body |
|---|---|---|
| Scientific Validity | The research must be designed to answer a meaningful scientific question. A flawed study is inherently unethical. nih.gov | IACUC, Peer Review |
| The 3Rs (Replacement, Reduction, Refinement) | Guiding principles to minimize animal use and suffering by seeking alternatives, reducing numbers, and refining techniques. ijrpc.com | IACUC |
| Risk-Benefit Assessment | The potential knowledge gained must justify the risks and potential harm to the animal subjects. nih.gov | IACUC |
| Animal Welfare | Protocols must include provisions for housing, veterinary care, and minimizing pain and distress, especially during studies of addiction or withdrawal. nih.gov | IACUC, Veterinary Staff |
| Justified Species Selection | The animal model chosen must be appropriate for the research question, with stronger justification needed for species with higher cognitive function (e.g., nonhuman primates). nih.govtandfonline.com | IACUC |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies for Enantiopure Forms and Advanced Analogs
The development of synthetic strategies for (DL)-N-Methyl ephedrine (B3423809) hydrochloride and its parent compounds has evolved over time, yet substantial room exists for innovation, particularly in accessing enantiomerically pure forms and novel analogs.
Current synthetic approaches often involve the methylation of ephedrine. google.com For instance, a known method involves reacting ephedrine hydrochloride with formalin and formic acid, which can achieve high yields. google.com Another approach involves the condensation of N-methylalanine with benzaldehyde, known as the Akabori-Momotani reaction. sci-hub.senih.gov Additionally, methods for producing racemic ephedrine from (±) α-methylamino propiophenone (B1677668) hydrochloride through reduction have been developed, which could be adapted for N-methylated versions. google.com
Future research should pivot towards more sophisticated and efficient stereoselective syntheses. The biological activities of ephedrine isomers are distinct, and the same is expected for N-methylated derivatives. Therefore, developing methods to selectively synthesize the individual stereoisomers of N-Methyl ephedrine is a critical goal.
Future Synthetic Avenues:
Asymmetric Catalysis: Employing chiral catalysts to directly produce enantiopure N-Methyl ephedrine from achiral starting materials would represent a significant advancement. This could involve asymmetric hydrogenation or transfer hydrogenation of a suitable N-methylated aminoketone precursor.
Biocatalytic Strategies: The use of enzymes offers high selectivity under mild conditions. Developing biocatalytic cascades, perhaps using a combination of carboligases and transaminases as has been done for nor(pseudo)ephedrine isomers, could provide a green and efficient route to specific stereoisomers of N-Methyl ephedrine. rsc.org
Synthesis of Advanced Analogs: The synthesis of novel analogs with tailored properties is a promising frontier. By modifying the phenyl ring (e.g., introducing fluoro or chloro substituents as has been done for ephedrine analogs) or altering the N-alkyl group, new compounds with altered receptor selectivity, metabolic stability, or pharmacokinetic profiles could be created. dcu.ie These analogs would be invaluable as pharmacological tools.
Table 1: Overview of Synthetic Methodologies and Future Directions
| Methodology | Description | Key Starting Materials | Potential Innovations & Future Research |
|---|---|---|---|
| Methylation of Ephedrine | N-methylation of ephedrine using reagents like formalin and formic acid. google.comprepchem.com | Ephedrine hydrochloride, Formic acid, Formalin | Optimization for higher purity and yield; development of greener methylation reagents. |
| Akabori-Momotani Reaction | Condensation reaction to form the ephedrine backbone. sci-hub.senih.gov | N-methylalanine, Benzaldehyde | Chiral control of the reaction to favor specific stereoisomers; exploration of substrate scope for analog synthesis. |
| Reduction of Aminoketones | Reduction of α-methylamino propiophenone to yield the corresponding amino alcohol. google.com | (±) α-methylamino Propiophenone hydrochloride | Development of highly stereoselective reducing agents or catalytic systems for asymmetric reduction. |
| Biocatalysis | Use of enzymes to perform key synthetic steps with high stereoselectivity. rsc.org | Achiral precursors (e.g., benzaldehyde, pyruvate (B1213749) derivatives) | Identification and engineering of novel enzymes (e.g., transaminases, alcohol dehydrogenases) for the synthesis of N-Methyl ephedrine stereoisomers. |
Investigation of Undiscovered Receptor Interactions and Cellular Targets
The known pharmacological profile of N-Methyl ephedrine is centered on its activity as a sympathomimetic agent, acting as an agonist at alpha- and beta-adrenergic receptors. wikipedia.orgdrugbank.com This action is largely responsible for its effects, such as bronchodilation. patsnap.com The compound also acts as a norepinephrine-releasing agent. wikipedia.org However, the full spectrum of its molecular interactions likely extends beyond these primary targets.
A study investigating dopamine (B1211576) transporter (DAT) occupancy using positron emission tomography (PET) with [18F]FE-PE2I found no significant DAT occupancy at a clinical daily dose, suggesting its central stimulant effects may not be strongly mediated by DAT inhibition at these concentrations. nih.gov This finding underscores the need to look beyond catecholaminergic transporters to fully characterize its central nervous system profile.
Unexplored Targets and Research Strategies:
Trace Amine-Associated Receptors (TAARs): Phenethylamine, the parent structure of N-Methyl ephedrine, is a known agonist for TAAR1, a receptor involved in regulating monoamine neurotransmission. wikipedia.org It is plausible that N-Methyl ephedrine or its metabolites could also interact with TAAR1 or other TAAR subtypes. Future research should involve screening N-Methyl ephedrine and its analogs against a panel of TAARs to explore this potential interaction.
Serotonergic and Other Receptor Systems: Given its structural similarity to other psychoactive compounds, off-target interactions with serotonin (B10506), histamine, or other G-protein coupled receptors (GPCRs) cannot be ruled out and warrant investigation through comprehensive receptor screening panels.
Metabolite Activity: N-Methyl ephedrine is metabolized to ephedrine and norephedrine. wikipedia.orgdrugbank.com These metabolites are themselves pharmacologically active. drugbank.com A full understanding of the compound's effects requires characterizing the receptor binding profiles and functional activities of its major metabolites, including methylephedrine N-oxide. nih.gov
Table 2: Known and Potential Cellular Targets of (DL)-N-Methyl Ephedrine Hydrochloride
| Target Class | Specific Target | Known Interaction | Potential Unexplored Interaction / Future Research Focus |
|---|---|---|---|
| Adrenergic Receptors | α- and β-adrenergic receptors | Agonist activity, leading to sympathomimetic effects. wikipedia.orgdrugbank.com | Differential activity of stereoisomers at receptor subtypes; biased agonism. |
| Monoamine Transporters | Dopamine Transporter (DAT) | No significant occupancy observed at clinical daily doses in a PET study. nih.gov | Investigation of interactions with norepinephrine (B1679862) (NET) and serotonin (SERT) transporters at various concentrations. |
| Trace Amine-Associated Receptors | TAAR1 | None documented. | Screening for agonist or antagonist activity, given its structural relation to the TAAR1 agonist phenethylamine. wikipedia.org |
| Other GPCRs | Serotonin, Histamine, Muscarinic Receptors | None documented. | Broad pharmacological profiling to identify novel off-target interactions that may contribute to its overall effects. |
Integration into Emerging Chemical Biology Paradigms for Target Validation and Pathway Elucidation
Beyond its direct pharmacological study, (DL)-N-Methyl ephedrine hydrochloride and its derivatives can be developed into powerful chemical biology tools. By incorporating specific labels or modifications, these molecules can be used to probe biological systems, validate targets, and elucidate complex signaling pathways.
The use of stable isotope labeling has already been demonstrated for profiling ephedrine synthesized via different routes, which aids in distinguishing its origin. sci-hub.senih.gov This principle can be extended from analytical chemistry to chemical biology.
Future Chemical Biology Applications:
Development of Labeled Probes: Synthesizing N-Methyl ephedrine with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) would enable quantitative mass spectrometry-based proteomics and metabolomics studies. isotope.com These probes could be used to trace the metabolic fate of the compound and identify proteins that it directly or indirectly interacts with in a cellular context.
Photo-affinity Labeling: Incorporating a photo-reactive group into the structure of an N-Methyl ephedrine analog would allow for photo-affinity labeling experiments. This technique can be used to covalently crosslink the molecule to its binding partners in cells or tissues, enabling the unambiguous identification of direct molecular targets, including potentially novel ones.
Fluorescent Analogs: Creating fluorescently tagged versions of N-Methyl ephedrine would permit the visualization of its subcellular localization and dynamics in real-time using advanced microscopy techniques. This could provide insights into where the compound accumulates in cells and how it engages with its targets in specific compartments.
Development of More Complex Preclinical Models for Comprehensive Mechanistic Elucidation
To gain a more holistic understanding of the biological effects of (DL)-N-Methyl ephedrine hydrochloride, research must move beyond simple in vitro assays and conventional animal models. The development and application of more complex, physiologically relevant preclinical models are essential for a comprehensive elucidation of its mechanisms.
The PET study in healthy human volunteers represents a step in this direction, providing valuable in vivo data on brain transporter occupancy. nih.gov This approach should be expanded and complemented with other advanced models.
Advanced Preclinical Modeling Strategies:
Organ-on-a-Chip Systems: Microfluidic "organ-on-a-chip" models, such as "lung-on-a-chip" or "brain-on-a-chip," offer a powerful platform to study the effects of N-Methyl ephedrine on human cells in a dynamic, 3D microenvironment that mimics organ-level physiology. This would allow for detailed investigation of its bronchodilatory effects or neuronal interactions with higher fidelity than traditional cell culture.
Humanized Mouse Models: For studying metabolism and potential interactions with human-specific targets, the use of mice engrafted with human cells or expressing human genes (e.g., human cytochrome P450 enzymes or receptors) could provide more translatable data.
Advanced Neuroimaging and Electrophysiology: To clarify its central effects, combining PET with other neuroimaging modalities like functional MRI (fMRI) could reveal its impact on neural circuit activity. In parallel, performing detailed electrophysiological studies in brain slices from animal models could dissect its effects on synaptic transmission and neuronal excitability in key brain regions.
Q & A
Q. What are the established synthetic routes for (DL)-N-Methyl Ephedrine Hydrochloride, and what are the critical parameters influencing yield and purity?
- Methodological Answer: The synthesis typically involves reductive amination of phenylpropanolamine derivatives or N-methylation of ephedrine precursors. Key parameters include reaction temperature (20–40°C), choice of reducing agents (e.g., sodium borohydride), and pH control to prevent racemization. Post-synthesis purification via recrystallization in ethanol/water mixtures improves stereochemical integrity. Characterization by chiral HPLC or polarimetry is essential to confirm enantiomeric ratios .
Q. Which analytical techniques are most effective for characterizing (DL)-N-Methyl Ephedrine Hydrochloride, and how are they validated?
- Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) or electron capture detection (ECD) is recommended for quantifying impurities, while NMR (¹H/¹³C) confirms structural integrity. Method validation follows ICH guidelines, including linearity (R² > 0.995), precision (RSD < 2%), and recovery (95–105%). Reference standards (e.g., USP-grade analogs) ensure accuracy .
Q. What are the known pharmacological properties of (DL)-N-Methyl Ephedrine Hydrochloride, and how are these assessed in preclinical models?
- Methodological Answer: The compound exhibits adrenergic agonist activity, primarily via α- and β-receptor stimulation. Preclinical studies use isolated rat aorta rings for vasoconstriction assays or in vivo models (e.g., bronchial dilation in guinea pigs). Dose-response curves (0.1–10 mg/kg) and receptor blockade controls (e.g., prazosin for α-receptors) validate mechanism-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for (DL)-N-Methyl Ephedrine Hydrochloride across different studies?
- Methodological Answer: Systematic meta-analyses should account for variables like species-specific receptor affinity (e.g., rodent vs. primate models) and batch purity (≥98% by HPLC). Use standardized assay protocols (e.g., fixed incubation times) to minimize variability. Cross-referencing raw data from repositories adhering to FAIR principles enhances reproducibility .
Q. What experimental design considerations are crucial when conducting comparative studies between (DL)-N-Methyl Ephedrine Hydrochloride and its stereoisomers?
- Methodological Answer: Controlled chiral synthesis (e.g., asymmetric hydrogenation) ensures stereoisomer purity. In vitro assays (e.g., cAMP accumulation in transfected HEK293 cells) isolate receptor subtype effects. Pairwise statistical comparisons (ANOVA with Tukey post hoc) quantify enantiomer-specific efficacy. Chiral stationary phase HPLC monitors isomer cross-contamination .
Q. What strategies optimize the scalability of (DL)-N-Methyl Ephedrine Hydrochloride synthesis while maintaining stereochemical integrity?
- Methodological Answer: Continuous-flow reactors improve reaction consistency at scale. In-line PAT (Process Analytical Technology) tools, such as FTIR, monitor intermediate formation in real time. Kinetic resolution using immobilized enzymes (e.g., lipases) enhances enantiomeric excess (ee > 95%). Scalability trials should report ee, yield, and impurity profiles at each pilot stage .
Data Management & Validation
Q. How should researchers handle batch-to-batch variability in physicochemical data for (DL)-N-Methyl Ephedrine Hydrochloride?
- Methodological Answer: Implement QC protocols including DSC (melting point ±2°C) and Karl Fischer titration (water content <0.5%). Use multivariate analysis (e.g., PCA) to correlate variability with synthesis parameters (e.g., solvent purity). Open-access spectral libraries (e.g., ATR-IR) enable cross-lab data verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
